molecular formula C9H5ClN2O2 B3046164 6-Chloroquinazoline-2-carboxylic acid CAS No. 1204390-45-3

6-Chloroquinazoline-2-carboxylic acid

Cat. No.: B3046164
CAS No.: 1204390-45-3
M. Wt: 208.60
InChI Key: KTEUWBNIFISWEU-UHFFFAOYSA-N
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Mechanism of Action

The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .

Safety and Hazards

6-Chloroquinazoline-2-carboxylic acid is a chemical reagent used for research purposes only and is not intended for human use . Safety data sheets provide information on the potential hazards of this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinazoline-2-carboxylic acid typically involves the chlorination of quinazoline-2-carboxylic acid. One common method is the reaction of quinazoline-2-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst, such as pyridine, to introduce the chlorine atom at the 6th position . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroquinazoline-2-carboxylic acid is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

6-chloroquinazoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEUWBNIFISWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695085
Record name 6-Chloroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204390-45-3
Record name 6-Chloroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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